molecular formula C20H26N6O4S B542111 (2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide

(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide

Cat. No.: B542111
M. Wt: 446.5 g/mol
InChI Key: VXDAVYUFYPFGDX-SNPRPXQTSA-N
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Preparation Methods

The synthetic route for RWJ-56423 involves the reaction of a benzothiazole ketone with a diaminomethylideneamino derivative under specific conditions. The process typically includes:

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods for RWJ-56423 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

RWJ-56423 undergoes several types of chemical reactions, including:

Scientific Research Applications

RWJ-56423 has a wide range of scientific research applications, including:

Mechanism of Action

RWJ-56423 exerts its effects by inhibiting human mast cell tryptase, a multifunctional serine protease released during mast cell degranulation. The compound binds to the active site of tryptase, preventing it from interacting with its natural substrates. This inhibition reduces the release of inflammatory mediators and alleviates allergic and inflammatory responses .

Comparison with Similar Compounds

RWJ-56423 is unique among tryptase inhibitors due to its specific chemical structure and high potency. Similar compounds include:

Properties

Molecular Formula

C20H26N6O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(2S,4R)-1-acetyl-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C20H26N6O4S/c1-11(27)26-10-12(28)9-15(26)18(30)24-14(6-4-8-23-20(21)22)17(29)19-25-13-5-2-3-7-16(13)31-19/h2-3,5,7,12,14-15,28H,4,6,8-10H2,1H3,(H,24,30)(H4,21,22,23)/t12-,14+,15+/m1/s1

InChI Key

VXDAVYUFYPFGDX-SNPRPXQTSA-N

SMILES

CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O

Canonical SMILES

CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RWJ-56423;  RWJ 56423;  RWJ56423.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide
Reactant of Route 2
(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide
Reactant of Route 5
(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide
Reactant of Route 6
(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide

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